molecular formula C12H24N6O B6983616 1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea

1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea

Cat. No.: B6983616
M. Wt: 268.36 g/mol
InChI Key: FVVAPJWQJBXNSQ-UHFFFAOYSA-N
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Description

1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a long alkyl chain with a tetrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amines, with azide sources under acidic or basic conditions.

    Urea Formation: The final step involves the reaction of the alkylated tetrazole with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The tetrazole ring and alkyl chain can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacological tool.

    Industry: Utilized in the development of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The alkyl chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)carbamate: Contains a carbamate group instead of a urea linkage.

Uniqueness

1-(7-Methyloctyl)-3-(2-methyltetrazol-5-yl)urea is unique due to its specific combination of a long alkyl chain and a tetrazole ring with a urea linkage. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(7-methyloctyl)-3-(2-methyltetrazol-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N6O/c1-10(2)8-6-4-5-7-9-13-12(19)14-11-15-17-18(3)16-11/h10H,4-9H2,1-3H3,(H2,13,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVAPJWQJBXNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCNC(=O)NC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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